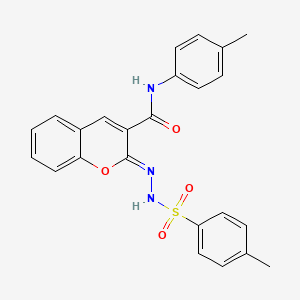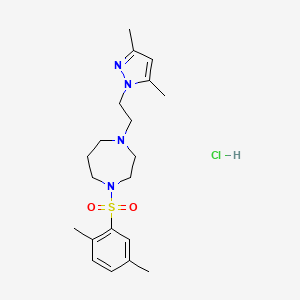
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane hydrochloride is a useful research compound. Its molecular formula is C20H31ClN4O2S and its molecular weight is 427. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Chemical Reactivity
One of the principal applications of this compound lies in its utility in synthetic chemistry, particularly in the creation of flexible ligands. For example, Potapov et al. (2007) discussed the synthesis of flexible ligands, such as 1,3-bis(pyrazol-1-yl)propanes and related compounds, through reactions involving pyrazoles with various alkyl halides in a superbasic medium. This research highlights the compound's role in facilitating the formation of potentially valuable ligands for coordination chemistry, which could be utilized in catalysis, material science, and other areas of chemistry. The methodology employed offers a facile approach to generating a range of bis(pyrazolyl)alkane derivatives, underscoring the compound's versatility and potential for further exploration in ligand synthesis (Potapov, Domina, Khlebnikov, & Ogorodnikov, 2007).
Contribution to Heterocyclic Chemistry
The compound also plays a significant role in the development of heterocyclic chemistry, where its incorporation into larger molecular frameworks can lead to the creation of novel heterocyclic compounds. Such compounds are of interest due to their potential applications in pharmaceuticals, agrochemicals, and materials science. For instance, the reaction of similar sulfonyl and sulfinyl pyrazolines under specific conditions can lead to the synthesis of optically pure cyclopropanes, showcasing the compound's utility in asymmetric synthesis and the potential for creating bioactive molecules with defined stereochemistry (Cruz Cruz, Yuste, Martín, Tito, & García Ruano, 2009).
Chemical Transformations and Ring Expansion
Furthermore, research into the chemical reactivity of diazo compounds and their interactions with coumarins, for example, has revealed insights into ring expansion processes and the synthesis of oxepin and pyrazoline derivatives. These studies contribute to a deeper understanding of the mechanisms underpinning chemical transformations involving the compound and related structures, offering pathways to novel chemical entities with potential applications across a range of scientific disciplines (Dean & Park, 1976).
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2S.ClH/c1-16-6-7-17(2)20(14-16)27(25,26)23-9-5-8-22(10-12-23)11-13-24-19(4)15-18(3)21-24;/h6-7,14-15H,5,8-13H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMVLHABZJVXOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCN(CC2)CCN3C(=CC(=N3)C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2388934.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2388936.png)
![(Z)-2-Cyano-3-[1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazol-4-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2388937.png)
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-4-piperidinecarboxamide](/img/structure/B2388938.png)
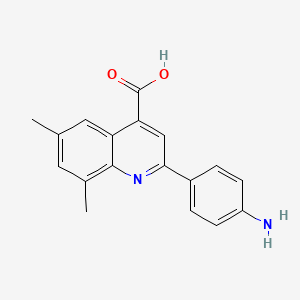
![(2S)-8-[(E)-3-Hydroxy-3-methylbut-1-enyl]-5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one](/img/structure/B2388943.png)

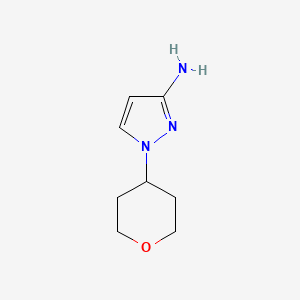


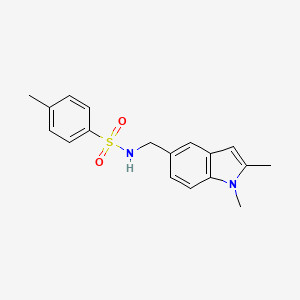
![2,6-difluoro-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2388952.png)
![tert-butyl 6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2388953.png)
